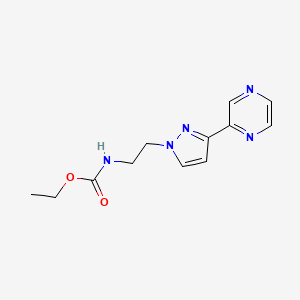

ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

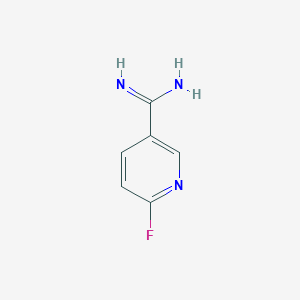

The compound “ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate” is a complex organic molecule that contains a pyrazine ring, a pyrazole ring, and an ethyl carbamate group . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Ethyl carbamate is an organic compound with the formula C2H5OCONH2. It is the ethyl ester of carbamic acid and is a colorless solid.

Aplicaciones Científicas De Investigación

Anticancer Activity

Ethyl carbamate derivatives, specifically those in the pyrazine and pyrazole families, have been extensively studied for their anticancer properties. Research has shown that these compounds can bind with cellular tubulin, leading to the accumulation of cells at mitosis and exhibiting cytotoxic activity against experimental neoplasms in mice. Alterations in the carbamate group, such as replacing ethyl with methyl or other aliphatic groups, have been explored to assess changes in anticancer activity. These studies indicate that while no significant change in activity is observed when ethyl is replaced by methyl, the introduction of bulky aliphatic groups or the replacement of ethoxy with a methylamino group reduces activity. Furthermore, the activity is decreased by acetylation of the amino group, highlighting the importance of the carbamate group's structure in anticancer efficacy (Temple, Rener, & Comber, 1989).

Heterocyclic Synthesis

Ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates have been leveraged in the synthesis of diverse heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives. These compounds are valuable intermediates in organic synthesis, contributing to the development of new pharmaceuticals and agrochemicals. The ability to manipulate the structure of these heterocyclic compounds opens new avenues for the design of novel molecules with potential therapeutic applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Enzyme Inhibition for Plant Growth Regulation

Research on pyrazinamide and its derivatives, including those related to ethyl carbamate structures, has identified their potential as inhibitors of ethylene biosynthesis in plants. Ethylene is crucial for fruit ripening and flower senescence, and its inhibition can reduce postharvest loss. Pyrazinamide is converted into pyrazinecarboxylic acid in plant cells, which suppresses the activity of ACC oxidase, the enzyme responsible for the final step of ethylene formation. This discovery suggests a promising application of pyrazinamide derivatives in regulating plant metabolism and extending the shelf life of agricultural products (Sun, Li, He, Ji, Xia, Wang, Du, Li, Raikhel, Xiao, & Guo, 2017).

Monoamine Oxidase Inhibition

The inhibitory activity of ethyl and phenyl carbamate derivatives of pyrazoline on monoamine oxidase (MAO) has been documented, with a focus on their selectivity towards MAO-A. This research is significant for the development of new antidepressants, as selective MAO-A inhibitors can offer therapeutic benefits without the side effects associated with non-selective MAO inhibition. Compounds have been identified that display comparable potency to standard drugs like Moclobemide, suggesting potential applications in mental health treatment (Nayak, Ciftci-Yabanoglu, Jadav, Jagrat, Sinha, Ucar, & Jayaprakash, 2013).

Propiedades

IUPAC Name |

ethyl N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-2-19-12(18)15-6-8-17-7-3-10(16-17)11-9-13-4-5-14-11/h3-5,7,9H,2,6,8H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGXQSNIBZBLNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Benzylpiperidin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2471344.png)

![3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2471363.png)